molecular formula C22H19F3N2O3S B492826 N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide CAS No. 690245-22-8

N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide

Cat. No.: B492826
CAS No.: 690245-22-8
M. Wt: 448.5g/mol
InChI Key: IWGUZRFEGUIQSV-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide is a synthetic small molecule with the molecular formula C 22 H 19 F 3 N 2 O 3 S and is recorded in the PubChem database under the identifier CID 984515 . This compound belongs to a class of organic molecules featuring a benzanilide core, which are characterized by an anilide group substituted with a benzene ring . Its structure incorporates a sulfonamide group and a trifluoromethyl (CF 3 ) moiety. The trifluoromethyl group is a prominent pharmacophore in medicinal chemistry, known for its strong electron-withdrawing nature and ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules by participating in halogen bonding interactions with biological targets . While specific biological data for this exact compound is limited in public sources, its structural features are associated with significant research value. Compounds with amide-sulfamide scaffolds have been investigated as potent modulators of the CXCR4 chemokine receptor . The CXCR4/CXCL12 axis is a critical pathway involved in cancer metastasis, inflammatory cell recruitment, and HIV infection . Research compounds featuring these core structures have demonstrated potent anti-inflammatory activity in vivo by inhibiting the accumulation of inflammatory cells and suppressing the CXCL12-mediated phosphorylation of key signaling proteins like Akt, which is part of the PI3K pathway . Furthermore, structurally related molecules containing the trifluoromethyl group and benzamide linkage have been developed as inhibitors of protein kinases, such as tyrosine-protein kinase Lck, which plays an essential role in T-cell activation and signal transduction . This makes this compound a compound of interest for researchers in the fields of immunology, oncology, and medicinal chemistry, particularly for exploring new therapeutic agents targeting inflammatory diseases, cancer metastasis, and intracellular signaling pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(4-methylphenyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3S/c1-15-5-11-19(12-6-15)27-21(28)17-9-7-16(8-10-17)14-26-31(29,30)20-4-2-3-18(13-20)22(23,24)25/h2-13,26H,14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGUZRFEGUIQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzamide moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the sulfonyl group could yield a sulfide.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound exhibits significant pharmacological properties due to the presence of the trifluoromethyl group, which enhances metabolic stability and bioavailability. Trifluoromethyl-containing compounds are known to interact favorably with biological targets, making them valuable in drug design .

Targeted Therapeutics
Research indicates that derivatives of this compound may serve as effective agents in treating various conditions such as cancer and inflammatory diseases. The sulfonamide moiety is particularly notable for its role in modulating enzyme activity, which can be beneficial in designing inhibitors for specific biological pathways .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide can be achieved through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with appropriate amines under controlled conditions. This method allows for the introduction of functional groups that enhance the compound's therapeutic profile .

Case Study: Trifluoromethyl Group in Drug Development
A review of FDA-approved drugs containing trifluoromethyl groups highlights their importance in modern pharmacology. For instance, compounds like Ubrogepant utilize similar structural features to achieve desired therapeutic effects, showcasing the relevance of this functional group in drug efficacy and safety profiles .

Biological Studies

In Vitro and In Vivo Studies
Studies have demonstrated that compounds similar to this compound can exhibit anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, research on related sulfonamide derivatives has shown promising results in inhibiting tumor growth in xenograft models .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Application Area Findings References
Medicinal ChemistryEnhances metabolic stability; potential anti-cancer properties ,
Drug DevelopmentUtilization of trifluoromethyl group improves bioavailability ,
Biological StudiesInduces apoptosis and inhibits tumor growth in vitro ,

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl and sulfonyl groups could play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

Analog 1 : 4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide (CAS 690245-55-7)
  • Key Difference : Replaces the -CF₃ group with a 3-methoxy (-OCH₃) substituent.
  • Impact :
    • Electronic Effects : Methoxy is electron-donating, reducing the sulfonamide's electrophilicity compared to the -CF₃ group.
    • Solubility : Increased hydrophilicity due to the polar -OCH₃ group.
    • Bioactivity : Methoxy derivatives often exhibit altered receptor binding; for example, antimicrobial activity in sulfonamides is sensitive to electronic modulation .
Analog 2 : 3-[(4-Chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide
  • Key Differences: Incorporates a 4-chlorobenzenesulfonylmethyl group and a nitro (-NO₂) substituent.
  • Impact: Steric Effects: The bulky chlorobenzenesulfonylmethyl group may hinder molecular flexibility. Target Affinity: Chlorine atoms are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible shared targets .

Core Structure Modifications

Analog 3 : 3-Methyl-N-(4-methylphenyl)benzamide
  • Key Difference : Lacks the sulfonamide-trifluoromethyl component entirely.
  • Lower Molecular Weight: May improve membrane permeability but decrease target specificity. Crystallinity: Simpler structures like this often form stable crystals, aiding in structural characterization .
Analog 4 : 4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
  • Key Differences : Replaces the sulfonamide with a sulfanyl (-S-) linkage and adds a triazolopyridazine ring .
  • Impact :
    • Sulfur Linkage : Sulfanyl groups are less polar than sulfonamides, increasing lipophilicity.
    • Heterocyclic Addition : The triazolopyridazine moiety may enhance π-π stacking interactions in biological targets, such as kinases or GPCRs .

Functional Group Additions

Analog 5 : N-{4-METHYL-3-[(3-PYRIMIDIN-4-YLPYRIDIN-2-YL)AMINO]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
  • Key Difference: Adds a pyrimidinylpyridinylamino side chain.
  • Impact: Extended Conjugation: The aromatic side chain could enhance DNA intercalation or protein binding.

Comparative Data Table

Compound Sulfonamide Substituent Additional Groups Key Properties Potential Applications
Target Compound 3-(Trifluoromethyl)phenyl None High metabolic stability, lipophilic Enzyme inhibition, antimicrobial
Analog 1 (CAS 690245-55-7) 3-Methoxyphenyl None Increased solubility, moderate bioactivity Antimicrobial
Analog 4 None (sulfanyl linkage) Triazolopyridazine Enhanced π-π interactions Kinase inhibition
Analog 5 None Pyrimidinylpyridinylamino DNA/protein binding Anticancer agents

Research Findings and Implications

  • Synthetic Routes : The target compound likely shares synthetic pathways with analogs, such as coupling benzamide precursors with sulfonyl chlorides (e.g., via Schotten-Baumann reactions) .
  • Spectroscopic Confirmation : IR and NMR data (e.g., absence of C=O bands in triazoles ) are critical for differentiating tautomeric forms in analogs.
  • Biological Activity : The -CF₃ group in the target compound may confer superior enzyme inhibition compared to -OCH₃ or -Cl analogs due to stronger electron withdrawal .
  • Thermodynamic Stability : Crystallographic studies (e.g., ) highlight how substituents influence packing efficiency and melting points.

Biological Activity

N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a complex structure that may contribute to its pharmacological potential. The following sections explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H21F3N2O3S
  • Molecular Weight : 426.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide moieties are known to inhibit various enzymes, including carbonic anhydrase and certain kinases. This inhibition can lead to reduced tumor growth and inflammation .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown significant activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells, with IC50 values indicating potent antiproliferative effects .
  • Antimicrobial Properties : The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert antimicrobial effects. Related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Therapeutic Applications

The compound's diverse biological activities suggest potential therapeutic applications in several areas:

  • Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
  • Antimicrobial Agents : With promising antibacterial properties, it could serve as a basis for new antibiotics targeting resistant strains.
  • Anti-inflammatory Drugs : The inhibition of inflammatory pathways makes it suitable for treating conditions characterized by excessive inflammation.

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of similar sulfonamide derivatives, compounds were tested against a panel of cancer cell lines. The results indicated that one derivative exhibited an IC50 value of approximately 92.4 µM across eleven different cancer types, showcasing its broad-spectrum activity .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of several compounds revealed that those containing the trifluoromethyl group had significantly lower MIC values against Staphylococcus aureus compared to Escherichia coli. This suggests that structural modifications can enhance selective potency against specific pathogens .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerCytotoxicity in HeLa cells
AntimicrobialEffective against S. aureus
Enzyme InhibitionInhibition of carbonic anhydrase

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